molecular formula C12H12N2Se B14480330 Benzenamine, 4,4'-selenobis- CAS No. 65130-25-8

Benzenamine, 4,4'-selenobis-

Cat. No.: B14480330
CAS No.: 65130-25-8
M. Wt: 263.21 g/mol
InChI Key: KRJOQPQYQVNIEA-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-selenobis-: is an organic compound with the molecular formula C12H12N2Se It consists of two benzenamine (aniline) molecules linked by a selenium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-selenobis- typically involves the reaction of aniline with selenium compounds under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where aniline reacts with selenium tetrachloride (SeCl4) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of Benzenamine, 4,4’-selenobis- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the reaction conditions. The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 4,4’-selenobis- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenium dioxide (SeO2) and other by-products.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Selenium dioxide (SeO2) and substituted aniline derivatives.

    Reduction: Reduced selenium species and aniline derivatives.

    Substitution: Various substituted aniline compounds depending on the reagents used.

Scientific Research Applications

Benzenamine, 4,4’-selenobis- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-selenobis- involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The aromatic rings can interact with proteins and enzymes, affecting their function and activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

    Benzenamine (Aniline): A primary aromatic amine with similar chemical properties but lacks the selenium atom.

    Diphenylamine: Contains two phenyl groups linked by a nitrogen atom, similar in structure but different in reactivity.

    Selenourea: Contains selenium and nitrogen atoms but has a different structure and chemical behavior.

Uniqueness: Benzenamine, 4,4’-selenobis- is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties

Properties

CAS No.

65130-25-8

Molecular Formula

C12H12N2Se

Molecular Weight

263.21 g/mol

IUPAC Name

4-(4-aminophenyl)selanylaniline

InChI

InChI=1S/C12H12N2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2

InChI Key

KRJOQPQYQVNIEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)[Se]C2=CC=C(C=C2)N

Origin of Product

United States

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